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Compound of Interest

Compound Name:
2-Methoxy-6-

(trifluoromethyl)aniline

Cat. No.: B181450 Get Quote

CAS Number: 133863-87-3

This technical guide provides a comprehensive overview of 2-Methoxy-6-
(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest to researchers and

professionals in drug discovery, agrochemicals, and materials science. This document delves

into its chemical and physical properties, outlines a plausible synthetic pathway, discusses its

potential applications, and provides essential safety and handling information. The strategic

placement of the methoxy and trifluoromethyl groups on the aniline scaffold imparts unique

electronic and steric properties, making it a valuable building block in modern organic

synthesis.

Physicochemical and Spectroscopic Profile
2-Methoxy-6-(trifluoromethyl)aniline is a liquid at room temperature.[1] The trifluoromethyl

group, a strong electron-withdrawing moiety, significantly influences the basicity of the aniline

nitrogen and the overall electronic properties of the aromatic ring. The methoxy group, being an

electron-donating group, further modulates these characteristics. A summary of its key

physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Methoxy-6-(trifluoromethyl)aniline

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b181450?utm_src=pdf-interest
https://www.benchchem.com/product/b181450?utm_src=pdf-body
https://www.benchchem.com/product/b181450?utm_src=pdf-body
https://www.benchchem.com/product/b181450?utm_src=pdf-body
https://cymitquimica.com/products/10-F079254/133863-87-3/2-methoxy-6-trifluoromethylaniline/
https://www.benchchem.com/product/b181450?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 133863-87-3 [1]

Molecular Formula C₈H₈F₃NO [1]

Molecular Weight 191.15 g/mol [1]

Appearance Liquid [1]

Purity Typically ≥95% [1]

InChI Key
GSJOHUUGUAFHKG-

UHFFFAOYSA-N
[1]

Spectroscopic Data (Predicted)
Note: Experimental spectroscopic data for 2-Methoxy-6-(trifluoromethyl)aniline is not readily

available in the public domain. The following are predicted values and typical spectral features

based on the compound's structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show distinct signals for the aromatic protons, the methoxy protons, and the amine protons.

The aromatic region would likely display a complex splitting pattern due to the ortho and

meta couplings between the three adjacent protons on the benzene ring. The methoxy group

would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine protons

would present as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal

eight distinct carbon signals. The carbon attached to the trifluoromethyl group will appear as

a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced

by the electronic effects of the methoxy, amino, and trifluoromethyl substituents. The

methoxy carbon would resonate around 55-60 ppm. Atypical ¹³C NMR chemical shifts for

out-of-plane methoxy groups bonded to an aromatic ring have been reported, which can be

influenced by rotational effects.[2]

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands.

The N-H stretching of the primary amine would appear as two bands in the region of 3300-

3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methoxy group would be
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observed around 2850-3100 cm⁻¹. Strong C-F stretching bands for the trifluoromethyl group

are expected in the 1100-1350 cm⁻¹ region. C-O stretching of the methoxy group will likely

be present around 1000-1050 cm⁻¹ and 1200-1250 cm⁻¹.

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z

191.15. Fragmentation patterns would likely involve the loss of a methyl group from the

methoxy moiety and potentially the loss of the trifluoromethyl group.

Synthesis and Reaction Chemistry
While a specific, detailed experimental protocol for the synthesis of 2-Methoxy-6-
(trifluoromethyl)aniline is not widely published, a plausible synthetic route can be devised

based on established organic chemistry principles and analogous transformations of similar

substituted anilines. A common strategy for introducing an amino group onto an aromatic ring is

through the reduction of a nitro group.

Proposed Synthetic Pathway
A logical precursor for the synthesis would be 1-methoxy-2-nitro-3-(trifluoromethyl)benzene.

The synthesis could, therefore, proceed via the following two conceptual steps:

Nitration of 2-Methoxybenzotrifluoride: The commercially available 2-methoxybenzotrifluoride

could be nitrated to introduce a nitro group onto the aromatic ring. The directing effects of the

methoxy (ortho-, para-directing) and trifluoromethyl (meta-directing) groups would need to be

carefully considered to achieve the desired regioselectivity for the 2-nitro isomer.

Reduction of the Nitro Group: The resulting 1-methoxy-2-nitro-3-(trifluoromethyl)benzene can

then be reduced to the corresponding aniline. This reduction is a standard transformation

and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C)

or metal-acid combinations (e.g., Sn/HCl, Fe/HCl).

2-Methoxybenzotrifluoride 1-Methoxy-2-nitro-3-(trifluoromethyl)benzeneNitration (e.g., HNO₃/H₂SO₄) 2-Methoxy-6-(trifluoromethyl)anilineReduction (e.g., H₂/Pd-C)
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Caption: Proposed synthetic workflow for 2-Methoxy-6-(trifluoromethyl)aniline.

Key Experimental Considerations and Causality
Regiocontrol in Nitration: The primary challenge in this proposed synthesis is controlling the

regioselectivity of the nitration step. The methoxy group is an activating, ortho-, para-director,

while the trifluoromethyl group is a deactivating, meta-director. The position of nitration will

be a result of the interplay of these directing effects. Careful optimization of reaction

conditions (temperature, nitrating agent) would be crucial to favor the formation of the

desired 2-nitro isomer.

Choice of Reducing Agent: For the reduction of the nitro group, catalytic hydrogenation is

often preferred due to its clean reaction profile and high yields. However, for substrates that

may be sensitive to hydrogenation conditions or if catalyst poisoning is a concern, metal-in-

acid reductions provide a robust alternative. The choice of reducing agent can also be

influenced by the presence of other functional groups in more complex molecules.

Applications in Drug Discovery and Materials
Science
The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in

medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding

affinity.[3][4][5] Trifluoromethylated anilines are valuable building blocks for the synthesis of a

wide range of biologically active compounds.

Role as a Pharmacophore
The 2-methoxy-6-(trifluoromethyl)aniline moiety can be considered a key pharmacophore for

several reasons:

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are

resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug

candidate.

Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can

enhance its ability to cross cell membranes and reach its biological target.
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Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group reduces

the pKa of the aniline nitrogen, which can be critical for optimizing interactions with biological

targets and for controlling the ionization state of the molecule at physiological pH.

Conformational Control: The steric bulk of the ortho-methoxy and trifluoromethyl groups can

influence the conformation of the molecule, which can be exploited to achieve selective

binding to a target protein.
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Caption: Role of 2-Methoxy-6-(trifluoromethyl)aniline in drug discovery.

Potential Therapeutic Areas
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While specific drugs containing the 2-methoxy-6-(trifluoromethyl)aniline scaffold are not

prominently documented, its structural motifs are relevant to the development of therapeutics in

areas such as:

Oncology: As a component of kinase inhibitors and other anti-cancer agents.

Neuroscience: For the development of drugs targeting central nervous system disorders.

Infectious Diseases: In the synthesis of novel antibacterial and antiviral compounds.

Safety and Handling
As with all trifluoromethylated aniline derivatives, 2-Methoxy-6-(trifluoromethyl)aniline should

be handled with care in a well-ventilated laboratory, preferably within a fume hood. It is

important to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:[6][7][8][9][10]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety goggles, and a lab coat.

Inhalation: Avoid inhaling vapors or mists. Ensure adequate ventilation.

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse

immediately with plenty of water.

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.

Conclusion
2-Methoxy-6-(trifluoromethyl)aniline is a valuable and versatile building block for organic

synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique

combination of a methoxy and a trifluoromethyl group on an aniline scaffold provides chemists

with a tool to fine-tune the steric and electronic properties of target molecules. While detailed

experimental data for this specific isomer is limited, its potential for the development of novel
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pharmaceuticals and advanced materials is significant. Further research into the synthesis,

reactivity, and applications of this compound is warranted and will undoubtedly contribute to

advancements in various scientific disciplines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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